N-methyl-N-(1-methylpiperidin-4-yl)carbamoyl chloride hydrochloride
Description
N-methyl-N-(1-methylpiperidin-4-yl)carbamoyl chloride hydrochloride (CAS: 1314029-90-7) is a quaternary ammonium compound with the molecular formula C₁₀H₉ClN₂O₂ and a molecular weight of 224.65 g/mol. It is a hydrochloride salt characterized by a carbamoyl chloride functional group attached to a methyl-substituted piperidine ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals or bioactive molecules requiring quaternary ammonium motifs . Its purity (≥95%) and structural complexity make it a valuable reagent for targeted alkylation or acylation reactions.
Properties
IUPAC Name |
N-methyl-N-(1-methylpiperidin-4-yl)carbamoyl chloride;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O.ClH/c1-10-5-3-7(4-6-10)11(2)8(9)12;/h7H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTKRGKZLIKJRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1-methylpiperidin-4-yl)carbamoyl chloride hydrochloride typically involves the reaction of N-methyl-4-piperidone with various reagents. One common method is the reaction of N-methyl-4-piperidone with benzaldehyde via Michael addition, followed by intramolecular O-cyclization/elimination sequential reactions . This method yields the desired compound with high purity and efficiency.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes that ensure consistent quality and yield. The use of advanced reaction conditions, such as controlled temperature and pressure, along with high-purity reagents, is essential for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(1-methylpiperidin-4-yl)carbamoyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include malononitrile, electrophiles, and Michael acceptors . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed efficiently.
Major Products Formed
The major products formed from the reactions of this compound include spiropiperidine rings and various substituted piperidines . These products are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
N-methyl-N-(1-methylpiperidin-4-yl)carbamoyl chloride hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-methyl-N-(1-methylpiperidin-4-yl)carbamoyl chloride hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring structure allows it to bind to various biological receptors and enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize the properties and applications of N-methyl-N-(1-methylpiperidin-4-yl)carbamoyl chloride hydrochloride, a comparison with analogous compounds is essential. Below is a detailed analysis based on molecular structure, reactivity, and functional utility.
Structural and Molecular Comparison
| Parameter | This compound | 1-(4-aminophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride |
|---|---|---|
| Molecular Formula | C₁₀H₉ClN₂O₂ | C₇H₄BrClN₂ |
| Molecular Weight (g/mol) | 224.65 | 231.48 |
| CAS Number | 1314029-90-7 | 1019020-19-9 |
| Key Functional Groups | Carbamoyl chloride, piperidine ring, quaternary ammonium | Pyrrole dione, aromatic amine, bromide substituent |
| Purity | ≥95% | ≥95% |
Key Observations :
- Structural Complexity : The piperidine-based compound features a rigid bicyclic system with a reactive carbamoyl chloride group, enabling nucleophilic substitution reactions. In contrast, the pyrrole dione derivative contains a planar aromatic system with bromine, favoring electrophilic aromatic substitution or Suzuki coupling .
- Reactivity : The carbamoyl chloride group in the primary compound is highly electrophilic, making it suitable for forming amide or urea linkages. The pyrrole dione’s bromide substituent enhances its utility in cross-coupling reactions but reduces stability under acidic conditions .
Research Findings and Limitations
- Toxicity : Quaternary ammonium compounds like the piperidine derivative may exhibit higher cytotoxicity compared to neutral aromatic systems, necessitating careful dose optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
